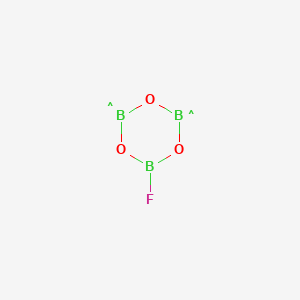![molecular formula C23H32N2O2 B14612103 1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene CAS No. 60692-77-5](/img/structure/B14612103.png)
1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene typically involves the following steps:
Formation of the Hexyloxybenzene Intermediate: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form hexyloxybenzene.
Formation of the Azoxybenzene Intermediate: The next step involves the nitration of hexyloxybenzene to form the corresponding nitro compound, followed by reduction to the amino compound. The amino compound is then oxidized to form the azoxybenzene intermediate.
Formation of the Final Compound: The final step involves the reaction of the azoxybenzene intermediate with 4-(2-methylbutyl)phenylamine under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene can undergo various types of chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: The azoxy group can be reduced to form amino compounds.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino compounds.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Potential use in biochemical studies and as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique structural features.
Industry: Used in the production of materials with specific properties, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene involves its interaction with molecular targets and pathways. The azoxy group can participate in redox reactions, and the aromatic rings can interact with various biological molecules. The specific pathways and targets depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Similar structure but with an azo group (-N=N-) instead of an azoxy group.
Nitrobenzene: Contains a nitro group (-NO2) instead of an azoxy group.
Aniline: Contains an amino group (-NH2) instead of an azoxy group.
Uniqueness
1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene is unique due to the presence of both the hexyloxy and azoxy groups, which confer specific chemical and physical properties. Its structural features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
60692-77-5 |
|---|---|
Molekularformel |
C23H32N2O2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(4-hexoxyphenyl)-[4-(2-methylbutyl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C23H32N2O2/c1-4-6-7-8-17-27-23-15-13-22(14-16-23)25(26)24-21-11-9-20(10-12-21)18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3 |
InChI-Schlüssel |
ZPHVIHLLUITDDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)CC(C)CC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14612025.png)

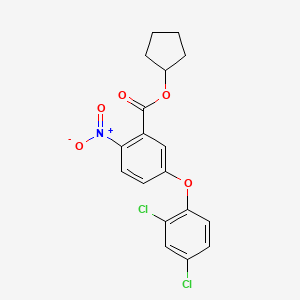


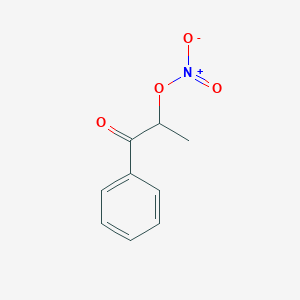
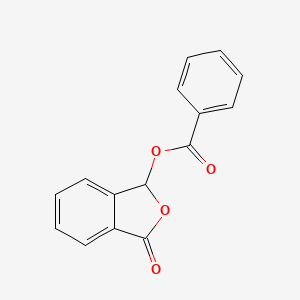


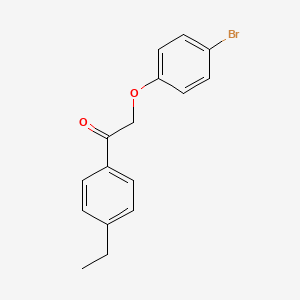
![1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14612092.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
